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molecular formula C10H9F5O B8293128 Phenol, 3,5-difluoro-4-(2,2,2-trifluoro-1,1-dimethylethyl)-

Phenol, 3,5-difluoro-4-(2,2,2-trifluoro-1,1-dimethylethyl)-

Cat. No. B8293128
M. Wt: 240.17 g/mol
InChI Key: OVOJCRBYTWAPFH-UHFFFAOYSA-N
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Patent
US07566739B2

Procedure details

A mixture of 1,3-difluoro-5-methoxy-2-(2,2,2-trifluoro-1,1-dimethylethyl)benzene (7.93 g, 31.2 mmol) and 1 M dichloromethane solution of boron tribromide (150 ml, 150 mmol) was stirred at room temperature for 16 hours. Then, the reaction was quenched with water and the product was extracted with ethyl acetate which was dried over sodium sulfate. Then, filtration, evaporation, purification by silica gel column chromatography, eluting with hexane/ethy lacetate (10:1), furnished 7.79 g (quant.) of the title compound as a brown solid.
Name
1,3-difluoro-5-methoxy-2-(2,2,2-trifluoro-1,1-dimethylethyl)benzene
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([CH3:17])([CH3:16])[C:12]([F:15])([F:14])[F:13].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([CH3:16])([CH3:17])[C:12]([F:14])([F:15])[F:13]

Inputs

Step One
Name
1,3-difluoro-5-methoxy-2-(2,2,2-trifluoro-1,1-dimethylethyl)benzene
Quantity
7.93 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)C(C(F)(F)F)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Then, filtration, evaporation, purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethy lacetate (10:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1C(C(F)(F)F)(C)C)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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